molecular formula C15H24O2 B13803550 Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-

Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-

Cat. No.: B13803550
M. Wt: 236.35 g/mol
InChI Key: ACQIKDUNFSBWDO-LUAWRHEFSA-N
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Description

3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one is a complex organic compound characterized by its unique cyclodeca[b]furan structure This compound is notable for its intricate molecular architecture, which includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclodeca[b]furan Ring: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition processes.

    Functional Group Introduction:

    Hydrogenation: The final step often includes hydrogenation to achieve the desired octahydro state, ensuring the saturation of the ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to further saturate the molecule or to reduce specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,6Z,9S,10E,11aS)-9-Acetoxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2R,3R)-2,3-dimethyl-2-oxiranecarboxylate
  • (3aR,4S,6E,9S,10Z,11aR)-9-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-methyl-2-butenoate

Uniqueness

3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds. Its unique structure makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(10Z)-3,6,10-trimethyl-3a,4,5,6,7,8,9,11a-octahydro-3H-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H24O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h9-10,12-14H,4-8H2,1-3H3/b11-9-

InChI Key

ACQIKDUNFSBWDO-LUAWRHEFSA-N

Isomeric SMILES

CC1CCC/C(=C\C2C(CC1)C(C(=O)O2)C)/C

Canonical SMILES

CC1CCCC(=CC2C(CC1)C(C(=O)O2)C)C

Origin of Product

United States

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